REACTION_CXSMILES
|
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH2:12]Cl.[OH-].[Na+]>O>[CH2:1]([NH:8][CH2:12][CH:11]([O:14][CH3:15])[O:10][CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.927 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0.909 kg
|
Type
|
reactant
|
Smiles
|
COC(CCl)OC
|
Name
|
|
Quantity
|
0.35 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.72 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 25-30° C. for 10-15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was heated to 100-102° C.
|
Type
|
STIRRING
|
Details
|
under stirring for 30 hrs
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
After completion of reaction, reaction mass
|
Type
|
WAIT
|
Details
|
to settle for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
Two layers are separated
|
Type
|
CUSTOM
|
Details
|
upper product layer was collected
|
Type
|
DISTILLATION
|
Details
|
distilled under high vacuum
|
Reaction Time |
12.5 (± 2.5) min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NCC(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |